7-Ethoxy-2,3-dihydro-1-benzofuran-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
7-ethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c1-2-12-9-5-3-4-7-8(11)6-13-10(7)9/h3-5H,2,6H2,1H3 |
InChI Key |
ZAAVYLDMZVKXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One and Its Derivatives
Strategies for Dihydrobenzofuranone Ring System Formation
The construction of the 2,3-dihydro-1-benzofuran-3-one core is a pivotal step in the synthesis of the target molecule. Various strategies have been developed, primarily revolving around intramolecular cyclization reactions and multi-step synthetic pathways.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prominent strategy for forming the five-membered heterocyclic ring of the dihydrobenzofuranone system. These approaches often involve the formation of a key carbon-oxygen or carbon-carbon bond in the final ring-closing step.
One common method involves the intramolecular Friedel-Crafts acylation of substituted phenoxyacetic acid derivatives. In this approach, a suitably substituted phenol (B47542) is first O-alkylated with an activated acetic acid derivative, such as chloroacetic acid or its ester. The resulting phenoxyacetic acid is then treated with a strong acid or a Lewis acid to promote the electrophilic aromatic substitution, leading to the cyclized product. The choice of activating group and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.
Another versatile intramolecular cyclization strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This method allows for the regioselective preparation of benzofuranones with programmable substitution patterns. The reaction proceeds through a cascade of a Diels-Alder reaction, elimination of nitrous acid, and a retro-cycloaddition to form a phenol intermediate, which then undergoes in-situ cyclization to the benzofuranone core. oregonstate.edunih.gov
Multi-Step Organic Synthesis Pathways to the 2,3-dihydro-1-benzofuran-3-one Core
Multi-step syntheses offer a high degree of control over the substitution pattern of the final product. A classical approach begins with a substituted phenol, which is subjected to a series of reactions to build the necessary functionality for the eventual cyclization.
For instance, a synthetic route can commence with the ortho-formylation of a phenol, followed by a reaction to introduce a two-carbon unit at the ortho-position. This intermediate can then be cyclized to form the dihydrobenzofuranone ring. While often longer, these multi-step pathways provide the flexibility to introduce a variety of substituents on both the aromatic ring and the heterocyclic core.
Regioselective Introduction of the Ethoxy Moiety at the C-7 Position
The regioselective introduction of the ethoxy group at the C-7 position is a critical challenge in the synthesis of 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions.
A plausible strategy involves starting with a precursor that already contains the desired substitution pattern. For example, the synthesis could commence with 3-ethoxyphenol (B1664596). A Friedel-Crafts acylation of 3-ethoxyphenol with a suitable acylating agent, such as chloroacetyl chloride, could potentially lead to the formation of a 2-chloro-1-(2-hydroxy-3-ethoxyphenyl)ethan-1-one intermediate. Subsequent intramolecular cyclization of this intermediate would then yield the desired this compound. The regioselectivity of the initial acylation is governed by the directing effects of the hydroxyl and ethoxy groups.
Alternatively, a 7-hydroxy-2,3-dihydro-1-benzofuran-3-one intermediate could be synthesized first, followed by a Williamson ether synthesis to introduce the ethyl group. This approach separates the ring formation from the ethoxylation step, potentially offering better control over the final product. The synthesis of 7-hydroxybenzofuran derivatives has been reported through methods such as the Mukaiyama Michael addition of silyl (B83357) enol ethers to o-benzoquinone esters. nih.gov
Below is a table summarizing potential precursors and their corresponding synthetic strategies for obtaining the 7-ethoxy substitution.
| Precursor | Synthetic Strategy | Key Considerations |
| 3-Ethoxyphenol | Friedel-Crafts acylation followed by intramolecular cyclization | Regioselectivity of the initial acylation step. |
| 7-Hydroxy-2,3-dihydro-1-benzofuran-3-one | Williamson ether synthesis | Availability of the starting 7-hydroxy derivative and optimization of etherification conditions. |
| Substituted 3-hydroxy-2-pyrone and a nitroalkene | Diels-Alder/cyclization cascade | Design of the pyrone and nitroalkene to yield the desired 7-ethoxy substitution pattern. oregonstate.edunih.gov |
Catalytic Approaches in Benzofuranone Synthesis
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including benzofuranones. Rhodium and palladium catalysts, in particular, have shown great promise in facilitating efficient and selective bond formations.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the intramolecular C-H insertion reactions of α-imino rhodium carbenes to construct the dihydrobenzofuran ring system. nih.gov These reactions often proceed under mild conditions and can provide access to a variety of substituted derivatives. While direct application to this compound is not widely reported, the versatility of this methodology suggests its potential for adaptation.
Palladium Nanoparticle Catalysis: Palladium nanoparticles have emerged as robust and recyclable catalysts for various organic transformations. In the context of benzofuranone synthesis, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols represents a powerful tool. nih.gov This method allows for the direct conversion of readily available starting materials into the desired heterocyclic core. The development of palladium nanoparticle-catalyzed versions of such reactions could offer advantages in terms of catalyst stability and reusability.
The following table highlights some catalytic systems and their applications in benzofuranone synthesis.
| Catalyst System | Reaction Type | Potential Application for this compound |
| Rhodium(II) acetate (B1210297) | Intramolecular C-H insertion | Cyclization of a precursor containing the 7-ethoxy moiety. nih.gov |
| Palladium acetate / Ligand | Intramolecular alkoxycarbonylation | Cyclization of a 2-alkenyl-6-ethoxyphenol derivative. nih.gov |
| Palladium Nanoparticles | Cross-coupling / Cyclization | Tandem reactions to construct the core from simpler precursors. |
Innovative Synthetic Techniques
To enhance the efficiency and sustainability of synthetic processes, innovative techniques such as microwave-assisted synthesis have been explored for the preparation of benzofuranones.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. The application of microwave technology to the synthesis of benzofuran-3(2H)-ones has been reported, demonstrating a reduction in reaction times from hours to minutes. semanticscholar.orgresearchgate.net For the synthesis of this compound, a microwave-assisted intramolecular cyclization of a suitable precursor could offer a more efficient and environmentally friendly alternative to conventional heating methods. For example, the cyclization of a 2-(carboxymethoxy)-3-ethoxyphenoxyacetic acid derivative could be expedited under microwave conditions.
A comparative table of conventional and microwave-assisted synthesis for a key cyclization step is presented below.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to good | Often higher |
| Side Reactions | More prevalent | Often reduced |
Chemical Transformations and Derivatization of 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One
Electrophilic Aromatic Substitution Reactions on the Benzofuranone Core
The benzene (B151609) ring of the 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one scaffold is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the substituents. The C-7 ethoxy group is a strongly activating ortho-, para-director, while the C-1 ether oxygen and the C-3 carbonyl group are deactivating. The powerful activating effect of the ethoxy group primarily directs incoming electrophiles to the positions ortho and para to it, which correspond to the C-6 and C-8 positions. However, the C-8 position is part of the fused ring system, making C-6 the most probable site for substitution. A secondary site for substitution would be the C-4 position.
Common electrophilic aromatic substitution reactions applicable to this core include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily 6-nitro and, to a lesser extent, 4-nitro derivatives. scispace.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Probable Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-Ethoxy-6-nitro-2,3-dihydro-1-benzofuran-3-one |
| Bromination | Br₂, FeBr₃ | 6-Bromo-7-ethoxy-2,3-dihydro-1-benzofuran-3-one |
Functional Group Interconversions of the Ethoxy Moiety
The ethoxy group at the C-7 position is a key site for functional group interconversion, most notably through O-dealkylation. The cleavage of the aryl-O-ethyl bond converts the ethoxy ether into a phenolic hydroxyl group, a transformation that can significantly alter the compound's chemical properties, including its acidity and potential for hydrogen bonding.
This de-ethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The reaction yields 7-hydroxy-2,3-dihydro-1-benzofuran-3-one, a valuable intermediate for further synthesis, such as the preparation of esters or ethers. The selective cleavage of aryl methyl and ethyl ethers is a well-established strategy in organic synthesis, particularly in the modification of natural products and lignin-derived chemicals. rsc.org
Chemical Modifications at the Ketone Functionality (C-3)
The ketone at the C-3 position is a central hub for a wide range of chemical modifications. Standard ketone chemistry can be applied to introduce structural diversity.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 7-ethoxy-2,3-dihydro-1-benzofuran-3-ol. This introduces a new chiral center and a hydroxyl group for subsequent reactions.
Reactions involving the α-carbon (C-2): The methylene (B1212753) group at the C-2 position is adjacent to the ketone, making its protons acidic and enabling the formation of an enolate under basic conditions. This enolate is a powerful nucleophile that can undergo various reactions:
Alkylation: Reaction with alkyl halides can introduce alkyl chains at the C-2 position.
Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones in an aldol condensation. This reaction is particularly important as it forms the basis for the synthesis of chalcone-like derivatives, as discussed in section 3.5.
Reductive coupling reactions of related benzofuran-2,3-diones with ketones have been shown to produce 3-alkylidenebenzofuran-2(3H)-ones, highlighting the reactivity of the carbonyl group in the benzofuranone system. researchgate.net
Introduction of Halogen Substituents and their Synthetic Implications
Halogen atoms can be introduced onto the this compound structure at two distinct locations: the aromatic ring or the α-carbon (C-2).
Aromatic Halogenation: As an electrophilic aromatic substitution reaction, treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) leads to substitution on the benzene ring, primarily at the C-6 position.
α-Halogenation: In the presence of an acid or base, the ketone can be halogenated at the adjacent C-2 position. For example, reaction with bromine in acetic acid can yield 2-bromo-7-ethoxy-2,3-dihydro-1-benzofuran-3-one.
The introduction of halogens serves as a crucial synthetic handle. Halogenated derivatives, such as 7-Bromo-2,3-dihydro-1-benzofuran-3-one, are valuable precursors for cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions, allowing for the attachment of a wide variety of organic fragments. nih.gov The addition of halogens to the benzofuran (B130515) scaffold has been noted to significantly influence the biological activity of the resulting compounds. nih.gov
Table 2: Halogenation Reactions of this compound
| Reaction Type | Reagents | Position of Halogenation | Product |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | C-6 | 6-Bromo-7-ethoxy-2,3-dihydro-1-benzofuran-3-one |
Synthesis of Hybrid Compounds Incorporating the this compound Scaffold (e.g., Chalcone (B49325) Derivatives)
Chalcones are bi-aryl compounds connected by an α,β-unsaturated carbonyl system and are typically synthesized via a Claisen-Schmidt condensation. nih.govrasayanjournal.co.in This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.
The this compound scaffold can serve as the ketone component in a similar condensation reaction. The acidic protons at the C-2 position can be removed by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of a substituted aromatic aldehyde. Subsequent dehydration of the resulting aldol intermediate yields a 2-benzylidene-7-ethoxy-2,3-dihydro-1-benzofuran-3-one, a chalcone-like derivative where one of the aryl groups is part of the benzofuranone system.
This synthetic route allows for the creation of a diverse library of hybrid molecules by varying the substituted aromatic aldehyde used in the reaction. nih.govresearchgate.net
Table 3: Synthesis of Chalcone-like Derivatives
| Aldehyde Reactant | Base Catalyst | Product |
|---|---|---|
| Benzaldehyde | NaOH | 2-Benzylidene-7-ethoxy-2,3-dihydro-1-benzofuran-3-one |
| 4-Chlorobenzaldehyde | KOH | 2-(4-Chlorobenzylidene)-7-ethoxy-2,3-dihydro-1-benzofuran-3-one |
| 4-Methoxybenzaldehyde | NaOH | 7-Ethoxy-2-(4-methoxybenzylidene)-2,3-dihydro-1-benzofuran-3-one |
Advanced Analytical Techniques for Characterization of 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One and Its Analogues
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. scielo.br For a compound like 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
In a typical ¹H NMR spectrum, the ethoxy group (-OCH₂CH₃) would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the dihydrofuran ring, specifically the methylene protons at the C2 position, would likely appear as a singlet. The aromatic protons on the benzene (B151609) ring would present as a set of doublets or multiplets, with their chemical shifts and coupling constants being highly dependent on the substitution pattern. For instance, in related dihydrobenzofuran neolignans, aromatic protons typically resonate in the range of δ 6.8-7.7 ppm. scielo.brresearchgate.net
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon (C3, typically δ > 190 ppm), the aromatic carbons, the carbons of the dihydrofuran ring, and the two carbons of the ethoxy group. The chemical shifts are indicative of the electronic environment of each carbon atom. For example, the carbon attached to the oxygen of the ethoxy group would be shifted downfield compared to the terminal methyl carbon. In similar benzofuranone structures, carbonyl carbons have been observed in the range of δ 197-200 ppm. researchgate.net
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule. scielo.brceon.rs
Table 1: Representative ¹H and ¹³C NMR Data for Dihydrobenzofuran Analogues Note: This table presents data for structurally similar compounds to illustrate expected chemical shifts. The exact values for this compound may vary.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| (±)-trans-dehydrodiferulate dimethyl ester scielo.br | ¹H | H-2 | 7.10 | ddd, J = 0.3, 0.8, 2.1 |
| ¹H | H-5 | 6.84 | dd, J = 0.3, 8.3 | |
| ¹H | H-6 | 6.92 | ddd, J = 0.6, 2.1, 8.3 | |
| ¹H | H-7 | 6.04 | ddd, J = 0.6, 0.8, 7.3 | |
| ¹³C | C-2 | 111.2 | ||
| ¹³C | C-5 | 116.3 | ||
| ¹³C | C-6 | 120.7 | ||
| ¹³C | C-7 | 88.8 | ||
| 6-methoxybenzofuran-3(2H)-one researchgate.net | ¹H | H-4 | 7.57 | d, J = 8.6 |
| ¹H | H-5 | 6.65 | dd, J = 2.0, 8.6 | |
| ¹H | H-7 | 6.55 | d, J = 2.0 | |
| ¹H | CH₂ (C2) | 4.63 | s | |
| ¹³C | C=O (C3) | 197.6 | ||
| ¹³C | C-7a | 176.6 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₀O₃), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or an adduct with other cations like sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve the isolation of a specific ion (e.g., the protonated molecule) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation patterns of benzofuranone compounds often involve characteristic losses of small molecules like CO, H₂O, or side chains, which helps in identifying the core structure and the nature of substituents. nih.govresearchgate.net The fragmentation pathways can be complex, sometimes involving spirocyclic intermediates before the loss of molecular fragments. researchgate.net
Table 2: Expected HRMS Data for this compound
| Ion Formula | Calculated m/z | Ion Type |
| C₁₀H₁₁O₃⁺ | 195.0699 | [M+H]⁺ |
| C₁₀H₁₀O₃Na⁺ | 217.0522 | [M+Na]⁺ |
| C₁₀H₁₀O₃K⁺ | 232.0261 | [M+K]⁺ |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the ketone, typically found in the region of 1680-1750 cm⁻¹. For related benzofuran-2(3H)-ones, this peak is observed around 1708 cm⁻¹. researchgate.net Other key absorptions would include C-O stretching vibrations for the ether linkages (both the furan (B31954) ring and the ethoxy group), typically in the 1000-1300 cm⁻¹ range, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹, respectively. The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Table 3: Characteristic IR Absorption Frequencies for Benzofuranone Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=O (ketone) | Stretch | 1680 - 1750 |
| C-O (aryl ether) | Stretch | 1200 - 1275 |
| C-O (alkyl ether) | Stretch | 1050 - 1150 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a laboratory technique for the separation of a mixture. It is widely used for the purification of compounds and for the determination of their purity.
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. These methods are routinely used to assess the purity of synthesized compounds like this compound.
The separation is typically achieved using a reversed-phase column (e.g., C18), where a nonpolar stationary phase is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the benzofuranone core contains a chromophore that absorbs UV light. A purity assessment is made by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, HPLC-MS methods are often developed for robust analysis. nih.gov
Table 4: Example HPLC Method Parameters for Analysis of Benzofuran (B130515) Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another essential technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile and thermally stable compounds. For the analysis of this compound, a sample solution is injected into the instrument, where it is vaporized and carried by a carrier gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation.
GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. nih.govresearchgate.net This combination is a powerful tool for identifying impurities and by-products from the synthesis. The retention time in GC is a characteristic property of a compound under a specific set of conditions and can be used for identification. For some benzofuran derivatives, specific isomers can be distinguished and characterized using GC-MS. nih.gov
Table 5: Example GC-MS Method Parameters for Analysis of Benzofuran Analogues
| Parameter | Condition |
| Column | DB-5 or HP-5 (non-polar, e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental and indispensable technique in the characterization of newly synthesized organic compounds, providing a direct measure of the mass fractions of carbon, hydrogen, and other elements present in a sample. This method is crucial for verifying the empirical formula of a compound, which in turn helps to confirm its molecular formula and purity. In the structural elucidation of this compound and its analogues, elemental analysis serves as a primary checkpoint to ensure that the synthesized molecule corresponds to the expected stoichiometric composition.
The technique typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide and water, are collected and quantified. From the masses of these products, the percentages of carbon and hydrogen in the original sample can be accurately determined. These experimentally obtained percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement, generally within ±0.4%, between the experimental and theoretical values provides strong evidence for the correct elemental composition and purity of the synthesized compound.
For this compound, the molecular formula is C₁₀H₁₀O₃. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. This provides a benchmark against which the experimental results of a synthesized sample would be compared.
In the broader research context of benzofuran derivatives, elemental analysis is a standard characterization method reported in scientific literature. For instance, in the synthesis and characterization of a related benzofuran derivative, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, elemental analysis was performed to confirm its composition. researchgate.netnih.gov The experimentally determined values for carbon and hydrogen were found to be in excellent agreement with the calculated theoretical values, thereby validating the synthesis of the target molecule. researchgate.net
The data below illustrates the comparison between the theoretical elemental composition of this compound and the experimental findings for a structurally related analogue.
Table 1: Elemental Analysis Data
| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) |
|---|---|---|---|---|
| This compound | C₁₀H₁₀O₃ | Theoretical | 66.66 | 5.59 |
| 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | C₁₉H₁₆O₃ | Theoretical | 78.08 | 5.48 |
| Experimental researchgate.net | 78.10 | 5.45 |
This close correlation between the calculated and found values for the analogue underscores the reliability of elemental analysis in confirming the stoichiometry of complex organic molecules like this compound and its derivatives.
Computational and Theoretical Investigations of 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One
Molecular Docking and Ligand-Steered Modeling for Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one, to the active site of a target protein. nih.govderpharmachemica.com
Computational studies on various benzofuran (B130515) derivatives have demonstrated their potential to inhibit a range of biological targets, including enzymes like Phosphatidylinositol-3-kinases (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In these studies, the benzofuran core typically engages in hydrophobic interactions and pi-stacking with aromatic residues in the protein's active site.
For this compound, a hypothetical docking simulation would likely reveal several key interactions:
Hydrogen Bonding: The carbonyl oxygen at position 3 is a prime candidate for forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors (e.g., lysine, arginine, serine).
Hydrophobic Interactions: The benzene (B151609) ring and the ethyl part of the ethoxy group would likely engage in hydrophobic interactions with nonpolar residues (e.g., valine, leucine, isoleucine) within the binding pocket.
Aromatic Interactions: The fused benzene ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Additional Hydrogen Bonding: The oxygen atom of the ethoxy group at position 7 could also serve as a hydrogen bond acceptor, further anchoring the ligand in the active site.
Ligand-steered modeling uses information from a set of known active ligands to guide the docking process and refine the prediction of binding modes for new compounds. By comparing the docked pose of this compound with those of known inhibitors of a specific target, researchers can estimate its potential biological activity.
| Interaction Type | Potential Interacting Moiety on Compound | Example Protein Residues |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C3=O) | Serine, Threonine, Lysine |
| Hydrogen Bond Acceptor | Ether Oxygen (C7-O) | Asparagine, Glutamine |
| Hydrophobic/Aromatic | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Ethyl Group (-CH2CH3) | Leucine, Isoleucine, Valine |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govresearchgate.net These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity. researchgate.net
For this compound, DFT calculations can determine several key parameters:
Molecular Geometry: Optimization of the molecular structure to find the most stable conformation (lowest energy state).
Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this compound, negative potential (red/yellow areas) would be concentrated around the electronegative oxygen atoms of the carbonyl and ethoxy groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue areas) would be found around the hydrogen atoms.
These computational insights are crucial for predicting how the molecule will behave in a biological environment and how it might interact with other molecules. researchgate.net
| Quantum Chemical Parameter | Significance for this compound |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Influences solubility and intermolecular interactions. |
Theoretical Studies of Reaction Mechanisms in Benzofuranone Synthesis
Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. Theoretical studies can map out the entire reaction pathway for the synthesis of benzofuranones, identifying transition states and intermediates, and calculating activation energies. This information helps chemists optimize reaction conditions and improve yields. researchgate.net
The synthesis of the benzofuranone core can be achieved through various routes. One common approach involves the reaction of a substituted phenol (B47542) with a suitable reagent, followed by intramolecular cyclization. For instance, a plausible synthesis of a benzofuranone might involve an initial esterification or condensation, followed by an intramolecular cyclization such as a Michael-type addition. chemicalforums.com
Theoretical modeling of such a synthesis for this compound would involve:
Reactant Modeling: Calculating the ground-state energies and structures of the starting materials.
Transition State Searching: Identifying the high-energy transition state structures for each step of the reaction (e.g., bond formation, cyclization).
Energy Profile Mapping: Plotting the energy of the system along the reaction coordinate to create a complete energy profile. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step.
Studies on related syntheses, such as the reaction of 3-hydroxy-2-pyrones with nitroalkenes, show that reaction conditions can be optimized based on theoretical predictions to favor the formation of the desired benzofuranone product. oregonstate.edu
| Synthetic Step | Theoretical Investigation Focus | Insights Gained |
| Initial Condensation/Esterification | Transition state energy for C-C or C-O bond formation. | Feasibility and rate of the initial coupling step. |
| Intramolecular Cyclization | Activation energy for ring closure. | Factors influencing the efficiency of forming the furanone ring. |
| Tautomerization/Aromatization | Relative stability of intermediates. | Prediction of final product distribution. |
Predictive Modeling of Molecular Interactions and Pharmacophore Features
Pharmacophore modeling is a cornerstone of rational drug design. mdpi.com A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govmdpi.com Ligand-based pharmacophore models are developed by identifying the common chemical features shared by a set of known active molecules. mdpi.com
For a molecule like this compound, a pharmacophore model would highlight key features responsible for its potential biological activity. Based on the structure and general findings for benzofuran derivatives, the following pharmacophoric features can be predicted:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 3 is a strong HBA. The ether oxygen of the ethoxy group at position 7 also constitutes an HBA feature.
Aromatic Ring (AR): The fused benzene ring provides a feature for aromatic interactions (e.g., pi-pi stacking) with the receptor.
Hydrophobic Group (HY): The aromatic ring and the ethyl portion of the ethoxy group contribute to hydrophobic interactions.
These features can be mapped in 3D space, defining specific distances and angles between them. This model can then be used as a 3D query to screen large chemical databases for other molecules that possess the same pharmacophoric features, potentially identifying new compounds with similar biological activity. nih.gov
| Pharmacophoric Feature | Structural Moiety in Compound | Predicted Role in Binding |
| Hydrogen Bond Acceptor 1 | Carbonyl Oxygen (C3=O) | Key anchoring point to receptor. |
| Hydrogen Bond Acceptor 2 | Ether Oxygen (C7-O) | Secondary interaction site. |
| Aromatic Ring | Fused Benzene Ring | Pi-pi stacking or hydrophobic interactions. |
| Hydrophobic Group | Ethyl Group (-CH2CH3) | Occupying a hydrophobic pocket in the receptor. |
Biological Activity Mechanisms of 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One and Its Derivatives in Vitro and Pre Clinical in Vivo Studies
Anticancer Potential and Cellular Mechanisms
Derivatives of the benzofuran (B130515) scaffold have demonstrated notable anticancer properties through various mechanisms of action. These compounds have been shown to induce programmed cell death, modulate cellular oxidative stress, and interfere with key molecular targets essential for cancer cell proliferation and survival. rsc.org
A significant mechanism underlying the anticancer activity of benzofuran derivatives is the induction of apoptosis, or programmed cell death. Studies on chalcone (B49325) derivatives substituted with 1-(7-ethoxy-1-benzofuran-2-yl) have shown that these compounds can trigger apoptosis in various cancer cell lines. nih.gov The process is often caspase-dependent, a key pathway in the execution of apoptosis. nih.govresearchgate.net
For instance, the chalcone derivative 3a was found to induce apoptosis through caspase-dependent pathways in prostate (PC-3), lung (A549), and breast (MCF-7) cancer cells. nih.gov The activation of caspases 3 and 7 is a central event in this process. nih.govresearchgate.net The induction of apoptosis has been confirmed using techniques such as Annexin V staining, which identifies cells in the early stages of apoptosis. nih.govresearchgate.netaccscience.comuludag.edu.tr Fluorescence imaging has further revealed characteristics of apoptosis, such as the presence of pycnotic nuclei and chromatin condensation in treated cancer cells. accscience.comuludag.edu.tr Furthermore, other benzofuran derivatives have been shown to induce apoptosis by increasing the cleavage of poly (ADP-ribose) polymerase (PARP) and altering the ratio of Bax/Bcl-2 proteins, which are crucial regulators of the apoptotic process. nih.gov
Benzofuran derivatives have been observed to modulate the levels of reactive oxygen species (ROS) within cancer cells. Cancer cells typically have higher ROS levels than normal cells, a condition that can be exploited for therapeutic purposes. nih.govnih.gov Certain brominated benzofuran derivatives have demonstrated pro-oxidative effects, contributing to their anticancer activity. researchgate.net The formation of ROS in cancer cells treated with these compounds has been determined using assays like the DCFDA method. nih.govresearchgate.net It has been reported that various chalcones can induce apoptosis through the production of ROS mediated by c-Myc. ejmo.org
Chronic inflammation is known to be a contributing factor to tumorigenesis. nih.gov Certain benzofuran derivatives have shown the ability to inhibit the secretion of pro-inflammatory cytokines. Specifically, studies have demonstrated that some derivatives can decrease the secretion of Interleukin 6 (IL-6) in tested cancer cell lines. researchgate.net Fluorinated benzofuran and dihydrobenzofuran derivatives have also been found to suppress inflammation stimulated by lipopolysaccharides by reducing the secretion of inflammatory mediators, with IC50 values for IL-6 ranging from 1.2 to 9.04 µM. nih.gov
The anticancer effects of benzofuran derivatives can be attributed to their interaction with specific molecular targets that are vital for cancer cell function.
Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for processes like mitosis and maintaining cell shape, making them a key target for anticancer drugs. nih.govresearchgate.net Certain benzofuran-2-carboxamide (B1298429) derivatives have been shown to diminish the polymerization of tubulin. nih.gov This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase and subsequently inducing apoptosis. nih.govresearchgate.net
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP enzymes, particularly PARP-1, are involved in DNA repair and cell survival. nih.govnih.govmdpi.com Inhibiting PARP-1 can lead to the accumulation of DNA damage and cell death, especially in cancers with existing DNA repair deficiencies. nih.gov Some fluorinated benzofuran derivatives have been shown to induce concentration-dependent cleavage of PARP-1, indicating an interference with its function and contributing to apoptosis. nih.gov
Derivatives of 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one have shown significant antiproliferative effects against a range of human cancer cell lines. The anti-growth effects of a series of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives were tested against breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines. nih.govresearchgate.net Similarly, a newly synthesized chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, demonstrated cytotoxic effects on human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. accscience.comuludag.edu.trejmo.org Other benzofuran derivatives have also shown activity against chronic myelogenous leukemia (K562) cells. nih.govresearchgate.net
The table below summarizes the cytotoxic activity (IC50 values) of a specific chalcone derivative on various cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| A549 | Lung Cancer | 2.85 | accscience.comuludag.edu.tr |
| H1299 | Lung Cancer | 1.46 | accscience.comuludag.edu.tr |
| HCT116 | Colon Cancer | 0.59 | accscience.comuludag.edu.tr |
| HT29 | Colon Cancer | 0.35 | accscience.comuludag.edu.tr |
Antimicrobial Activities
The benzofuran scaffold is a core component of many compounds with a broad spectrum of antimicrobial properties. mdpi.com Numerous studies have highlighted that benzofuran derivatives possess strong biological activities, including antibacterial and antifungal effects. rsc.orgnih.gov For example, certain synthesized (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime derivatives were tested for antimicrobial activity against a panel of microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Some of these derivatives showed very strong antimicrobial effects against C. albicans. nih.gov This indicates the potential of benzofuran-based compounds in the development of new antimicrobial agents.
Antibacterial Efficacy (e.g., against Gram-Positive and Gram-Negative Strains)
Benzofuran derivatives have demonstrated notable antibacterial properties. Studies show that their efficacy can be influenced by the specific substitutions on the benzofuran ring. rsc.org Some derivatives exhibit significant activity against Gram-positive bacteria while being inactive against Gram-negative strains. nih.govnih.gov Lipophilicity has been identified as an important factor influencing the antibacterial activity of these compounds. nih.govnih.gov
For instance, a synthetic aurone (B1235358) derivative, 2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), showed potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA), as well as Pseudomonas aeruginosa. ijper.org Another study highlighted that 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives were active against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. nih.govnih.gov The conversion of hydrophilic groups to more hydrophobic ester functionalities in these spiro derivatives led to enhanced activity. nih.gov
Research on (Z)-3-(2-phenylhydrazono)benzofuran-2(3H)-one revealed strong activity against Acinetobacter baumannii and S. aureus. ijirset.com Furthermore, dehydro-δ-viniferin, a resveratrol-derived benzofuran, displayed significant activity against the foodborne pathogen Listeria monocytogenes by damaging the cytoplasmic membrane. mdpi.com
| Compound/Derivative | Bacterial Strain(s) | Observed Efficacy (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| 2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) | MRSA 43300 | IZ: 18.33±0.4 mm; MIC: 31.25 µg/mL | ijper.org |
| 2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) | MSSA 25923 | IZ: 14.67±0.6 mm; MIC: 15.63 µg/mL | ijper.org |
| 2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) | P. aeruginosa 9027 | IZ: 12.33±0.4 mm; MIC: 62.5 µg/mL | ijper.org |
| 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Gram-positive bacteria (e.g., B. subtilis, S. aureus) | Active, comparable to commercial antibiotics | nih.govnih.gov |
| (Z)-3-(2-phenylhydrazono)benzofuran-2(3H)-one | A. baumannii BDU32 | IZ: 19 mm (at 0.2%) | ijirset.com |
| (Z)-3-(2-phenylhydrazono)benzofuran-2(3H)-one | S. aureus BDU23 | IZ: 17 mm (at 0.5%) | ijirset.com |
| Dehydro-δ-viniferin | L. monocytogenes Scott A | MIC: 2 µg/mL | mdpi.com |
Antifungal Efficacy
The antifungal potential of benzofuran derivatives is also well-documented. researchgate.net The substitution pattern on the benzofuran ring plays a crucial role in determining the antifungal potency. rsc.org For example, certain halogenated derivatives of 3-benzofurancarboxylic acids have exhibited activity against Candida albicans. researchgate.net
One study found that a benzofuran derivative, compound 30b, showed high potency against several fungal organisms, including C. albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephalastrum racemosum, with a Minimum Inhibitory Concentration (MIC) of 75 µg/mL, which was comparable to the reference drug griseofulvin. rsc.org Another investigation involving benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus found that compounds 4b and 4d displayed significant antifungal activity. nih.gov Additionally, oxa-benzofuran compounds, particularly when hydroxylated at the C-6 position, have shown efficacy against Penicillium italicum and Colletotrichum musae, which is attributed to increased hydrophobicity allowing for better penetration of fungal cell membranes. mdpi.com
| Compound/Derivative | Fungal Strain(s) | Observed Efficacy (MIC) | Reference |
|---|---|---|---|
| Compound 30b | C. albicans, A. fumigatus, G. candidum, S. racemosum | 75 µg/mL | rsc.org |
| Benzofuran-thiazolo[3,2-a]benzimidazoles (4b, 4d) | Not specified | Potential antifungal activity | nih.gov |
| Oxa-benzofuran derivative (Compound 5) | P. italicum, C. musae | 12.5 µg/mL | mdpi.com |
| Oxa-benzofuran derivative (Compound 6) | P. italicum, C. musae | 12.5-25 µg/mL | mdpi.com |
Anti-inflammatory Properties (e.g., TNF-α-induced adhesion inhibition)
Benzofuran derivatives have been investigated for their anti-inflammatory activities through various mechanisms, including the inhibition of inflammatory mediators. mdpi.com Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown they can suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.govresearchgate.net
These compounds effectively decreased the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net For instance, certain aza-benzofuran compounds exhibited significant inhibitory effects on NO production in LPS-stimulated murine macrophage RAW 264.7 cells, with IC50 values as low as 16.5 µM, which was more potent than the positive control, celecoxib. mdpi.com Another benzofuran-piperazine hybrid, compound 5d, demonstrated an excellent inhibitory effect on NO generation (IC50 = 52.23 ± 0.97 μM) and was found to suppress inflammatory pathways involving NF-κB and MAPK. nih.gov
| Compound/Derivative | In Vitro/In Vivo Model | Mechanism/Effect | Observed Efficacy (IC50) | Reference |
|---|---|---|---|---|
| Fluorinated benzofuran/dihydrobenzofuran derivatives | LPS-stimulated macrophages | Inhibition of IL-6 secretion | 1.2 to 9.04 µM | nih.govresearchgate.net |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | LPS-stimulated macrophages | Inhibition of PGE2 secretion | 1.1 to 20.5 µM | nih.govresearchgate.net |
| Aza-benzofuran (Compound 1) | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 17.31 µM | mdpi.com |
| Aza-benzofuran (Compound 3) | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 16.5 µM | mdpi.com |
| Benzofuran-piperazine hybrid (Compound 5d) | LPS-stimulated RAW 264.7 cells | Inhibition of NO generation | 52.23 ± 0.97 μM | nih.gov |
Antioxidant Activities
The antioxidant potential of benzofuran derivatives is a significant area of research. scienceopen.comnih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Theoretical and experimental studies have explored their free radical scavenging activity through mechanisms like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). scholarena.comrsc.org
The antioxidant capacity is influenced by the molecular structure, with some benzofuran thiazolidinone derivatives showing more potent activity than benzofuran Schiff base derivatives. scholarena.com For example, the 2,3-dihydrobenzo[b]furan-5-ol framework and its analogues have been studied, showing that antioxidant capacity increases with heavier chalcogen substitutions (Tellurium > Selenium = Sulfur > Oxygen). nih.gov The homolytic O-H bond dissociation enthalpy (BDE) is a key parameter, with lower values indicating better H-donating ability and thus higher antioxidant potential. scholarena.comnih.gov
| Compound/Derivative | Parameter | Finding | Reference |
|---|---|---|---|
| 2,3-dihydrobenzo[b]furan-5-ol (2a) | O-H Bond Dissociation Enthalpy | 340 kJ mol⁻¹ | nih.gov |
| 2,3-dihydrobenzo[b]thiophene-5-ol (2b) | O-H Bond Dissociation Enthalpy | 337 kJ mol⁻¹ | nih.gov |
| 2,3-dihydrobenzo[b]selenophen-5-ol (2c) | O-H Bond Dissociation Enthalpy | 336 kJ mol⁻¹ | nih.gov |
| 2,3-dihydrobenzo[b]tellurophen-5-ol (2d) | O-H Bond Dissociation Enthalpy | 337 kJ mol⁻¹ | nih.gov |
| Benzofuran thiazolidinone derivative (4d) | O-H Bond Dissociation Enthalpy | 69.78 kcal/mol (predicted to be most active) | scholarena.com |
Receptor Agonism/Antagonism Studies (e.g., Cannabinoid Receptor 2 (CB2) Agonism)
The cannabinoid receptor 2 (CB2) is a therapeutic target for conditions like neuropathic pain and inflammation, as it lacks the psychotropic effects associated with the CB1 receptor. nih.govfrontiersin.org A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. nih.gov
In a study aimed at improving the druglike properties of N-alkyl-isatin acylhydrazone derivatives, which are known CB2 agonists, a new series of 2,3-dihydro-1-benzofuran derivatives was developed. nih.gov These compounds, bearing an asymmetric carbon atom, were found to be potent and selective for the CB2 receptor. For the most selective compound, MDA7, it was determined that the (S)-enantiomer was the active form. This research highlights the potential of the 2,3-dihydro-1-benzofuran scaffold in developing selective CB2 agonists for therapeutic applications. nih.gov
| Compound Series | Target Receptor | Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2,3-dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) | Potent and selective agonists | Designed to improve druglike properties for treating neuropathic pain. | nih.gov |
| MDA7 (racemic) | Cannabinoid Receptor 2 (CB2) | Selective agonist | Exhibited activity in a model of neuropathic pain. | nih.gov |
| MDA104 ((S)-enantiomer of MDA7) | Cannabinoid Receptor 2 (CB2) | Selective agonist | Identified as the active enantiomer. | nih.gov |
Structure Activity Relationship Sar Studies of 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One Analogues
Influence of Substituent Position and Nature on Biological Efficacy
The biological activity of aurone (B1235358) analogues is highly dependent on the type and position of substituents on both the benzofuranone (A-ring) and the benzylidene (B-ring) moieties. Within the benzofuranone core, modifications at positions 4, 5, 6, and 7 can significantly alter the compound's potency and mechanism of action.
Studies have shown that hydroxyl groups on the A-ring are often critical for certain activities. For instance, the presence of hydroxyl groups at positions 4 and 6 of the benzofuranone nucleus is considered crucial for potent inhibitory activity against the RNA polymerase RdRp of the Hepatitis C virus. nih.gov Similarly, for antimalarial activity against Plasmodium falciparum, substitutions at positions 4 and 6 have been highlighted as important for efficacy. nih.gov
The introduction of electron-withdrawing groups onto the benzofuranone ring has been shown to be beneficial for antibacterial activity. nih.govresearchgate.net In contrast, studies exploring the cytotoxicity of aurones as potential dyes found that hydroxylation or halogenation at the 4-position invariably leads to higher cytotoxicity, whereas substitutions at the 6- or 7-positions tend to be less toxic. nih.gov
| Position on Benzofuranone Ring | Substituent Type | Observed Impact on Biological Efficacy | Reference |
|---|---|---|---|
| 4 | -OH, Halogen | Increased cytotoxicity | nih.gov |
| 4 | Halogen | Beneficial for antimalarial activity | nih.gov |
| 4 & 6 | -OH | Crucial for anti-HCV (RdRp inhibition) | nih.gov |
| 6 | -OH | Significant blue-shift in UV-vis spectrum, comparatively more toxic than unsubstituted | nih.gov |
| 6 | Amino group | Beneficial for antimalarial activity | nih.gov |
| 6 or 7 | Halogen | Lower cytotoxicity compared to other positions | nih.gov |
| 7 | -Cl, -Br, Alkyl | Virtually no effect on UV-vis optical properties | nih.gov |
Role of the Ethoxy Group in Modulating Bioactivity
While specific SAR studies on the 7-ethoxy group are limited, research on a series of 4,6-dialkoxy and 6-alkoxy aurones as pancreatic lipase (B570770) inhibitors provides significant insight into the role of such substituents. nih.gov In this research, a clear trend was observed where increasing the length of the alkoxy chain (from 6 to 10 carbons) resulted in greater inhibitory potency. nih.gov
The study designed and synthesized four series of compounds: 4,6-dihydroxyaurone, 6-hydroxyaurone, 4,6-dialkoxyaurone, and 6-alkoxyaurone derivatives. nih.gov The results indicated that alkoxyaurone derivatives with long-chain substituents were significantly more potent than their hydroxylated counterparts. nih.gov For example, a 4,6-dialkoxyaurone derivative with longer chains displayed the highest activity against pancreatic lipase, with an IC50 value of 1.945 µM. nih.gov
Molecular docking studies suggested that the long-chain alkoxy groups on the A-ring interact favorably with hydrophobic pockets in the enzyme's active site, pushing the inhibitor closer to the catalytic triad. nih.gov By extension, the 7-ethoxy group in 7-ethoxy-2,3-dihydro-1-benzofuran-3-one would be expected to enhance lipophilicity compared to a 7-hydroxy analogue. This modification could improve membrane permeability and facilitate hydrophobic interactions within a biological target's binding site, thereby modulating bioactivity. However, other studies note that substitution at the 7-position has little effect on the electronic properties of the aurone core due to a lack of direct conjugation with the carbonyl group. nih.gov This suggests the ethoxy group's influence may be primarily steric and lipophilic rather than electronic.
| Compound Series | Substituent Nature | Pancreatic Lipase Inhibition (IC50) | Inferred Role of Alkoxy Group | Reference |
|---|---|---|---|---|
| Hydroxyaurones | -OH | Lower potency (e.g., Quercetin IC50 = 86.98 µM) | Baseline/Polar interactions | nih.gov |
| Alkoxyaurones | Long-chain alkoxy (-OC6H13 to -OC10H21) | Higher potency (e.g., IC50 = 1.945 µM) | Increases lipophilicity, enhances binding via hydrophobic interactions | nih.gov |
Impact of Halogenation on Cytotoxic and Other Bioactivities
The introduction of halogen atoms into the benzofuran (B130515) ring system is a well-established strategy for enhancing the biological activity of its derivatives, particularly their anticancer properties. nih.gov For aurones, halogenation can significantly influence cytotoxicity, selectivity, and even the ability to overcome multidrug resistance in cancer cells.
SAR studies have consistently shown that adding bromine, chlorine, or fluorine to the benzofuran ring can lead to a significant increase in anticancer activity. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov Brominated derivatives have often been found to exhibit superior activity compared to their chlorinated or fluorinated counterparts. encyclopedia.pub
The position of the halogen is a critical determinant of its effect. As noted previously, halogens at the 6- or 7-positions of the benzofuranone ring generally result in lower cytotoxicity, which could be advantageous for developing selective agents with better safety profiles. nih.gov In contrast, a halogen at the 4-position has been linked to enhanced antimalarial efficacy. nih.gov Furthermore, halogenated aurones have been identified as effective inhibitors of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer. nih.gov By inhibiting these pumps, halogenated aurones can potentially restore or enhance the efficacy of conventional chemotherapeutic drugs. nih.gov
| Halogen/Position | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| Br, Cl, F on Benzofuran Ring | Anticancer | Significantly increases cytotoxic activity. Brominated derivatives are often most potent. | nih.govencyclopedia.pub |
| Halogen at C4 | Antimalarial | Enhances efficacy against P. falciparum. | nih.gov |
| Halogen at C6 or C7 | Cytotoxicity | Generally less toxic compared to other positions. | nih.gov |
| Various Halogenated Aurones | Multidrug Resistance Inhibition | Effective inhibitors of P-glycoprotein (P-gp/ABCB1), increasing accumulation of chemotherapeutics. | nih.gov |
Stereochemical Considerations and Enantiomeric Activity
Stereochemistry plays a vital role in the biological activity of many flavonoid derivatives. For aurones, the primary stereochemical feature is the geometry of the exocyclic double bond, which can exist in either a (Z)- or (E)-configuration. wikipedia.org The vast majority of naturally occurring aurones are found in the (Z)-configuration, which is generally considered the more thermodynamically stable isomer. wikipedia.orgrsc.org The specific configuration can influence how the molecule fits into a binding pocket, thereby affecting its biological activity. The stereochemistry of these isomers has been definitively assigned using techniques such as dipole moment measurements, IR spectroscopy, and NMR studies. rsc.org
Relationship Between Molecular Structure and Specific Biological Targets
The diverse biological activities of aurones and their analogues stem from their ability to interact with a wide range of molecular targets. The planar structure of the benzofuranone core, combined with the variable substitution patterns, allows these compounds to bind to enzymes, receptors, and structural proteins.
Anticancer Targets : A primary mechanism for the anticancer activity of aurones is the inhibition of tubulin polymerization. nih.govencyclopedia.pub They are thought to interact with the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis. nih.govresearchgate.net Other identified anticancer targets include cyclin-dependent kinases (CDK1, CDK2), topoisomerase IIα, and sphingosine (B13886) kinase (SphK). encyclopedia.pubnih.govnih.gov Additionally, their ability to inhibit efflux pumps like P-glycoprotein makes them valuable in strategies to combat multidrug resistance. nih.gov
Enzyme Inhibition : Aurones have been identified as inhibitors of several key enzymes. As previously mentioned, long-chain alkoxyaurones are potent competitive inhibitors of pancreatic lipase. nih.gov Other studies have shown that aurones can inhibit neuraminidase, an enzyme crucial for influenza virus replication, and the RNA polymerase of the Hepatitis C virus. nih.gov Their anti-inflammatory effects are partly due to the inhibition of cytokine production, such as TNF-α and IL-6. nih.gov
Receptor Binding : While less common, interactions with specific receptors have been reported for related scaffolds. A series of 2,3-dihydro-1-benzofuran derivatives were developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov This demonstrates that the dihydrobenzofuran scaffold can be tailored to achieve high-affinity binding to specific G-protein coupled receptors.
The specific substitutions on the aurone skeleton dictate the affinity and selectivity for these targets. For example, hydroxyl groups are often key for forming hydrogen bonds with enzyme active sites, while lipophilic groups like alkoxy chains can engage with hydrophobic pockets. nih.govnih.gov
Potential Academic and Industrial Applications of 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One
Application as Privileged Chemical Scaffolds in Drug Discovery and Medicinal Chemistry
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The benzofuran (B130515) and its dihydro derivatives are considered privileged structures due to their presence in a multitude of biologically active natural and synthetic compounds. ontosight.ainih.gov These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov
While direct studies on the biological activity of 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one are not extensively documented, its structural components suggest significant potential. The 2,3-dihydro-1-benzofuran core is a key feature in a variety of pharmacologically active molecules. For instance, derivatives of 2,3-dihydro-1-benzofuran have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, which have potential applications in the treatment of neuropathic pain. nih.gov Furthermore, the substitution pattern on the benzofuran ring plays a crucial role in determining the biological activity of its derivatives. nih.gov
Research into derivatives of the closely related 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) has provided evidence for the utility of the 7-ethoxy benzofuran moiety in developing anticancer agents. Chalcone (B49325) derivatives synthesized from this starting material have shown cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer. nih.govresearchgate.net These findings underscore the potential of the 7-ethoxy-substituted benzofuran scaffold as a valuable component in the design of new therapeutic agents.
Table 1: Examples of Biologically Active Benzofuran Derivatives
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Chalcone Derivatives | Anticancer | nih.govresearchgate.net |
| Cannabinoid Receptor 2 Agonists | Neuropathic Pain Treatment | nih.gov |
Use in Agrochemical Research
The benzofuran scaffold is not only relevant in medicinal chemistry but also holds promise in the field of agrochemical research. Various derivatives of benzofuran have been explored for their potential as herbicides, insecticides, and fungicides. The diverse biological activities associated with this chemical class suggest that derivatives of this compound could be investigated for similar applications.
For example, certain benzofuran derivatives have been found to exhibit insect antifeedant properties. nih.gov While this research did not specifically investigate this compound, it highlights the potential of the broader benzofuran chemical space in the development of new crop protection agents. The structural features of this compound could be systematically modified to explore and optimize its potential agrochemical activities.
Potential in Material Science and Electronic Devices
In addition to life sciences, benzofuran derivatives are also being explored for their potential applications in material science and the development of electronic devices. The conjugated system of the benzofuran ring can impart interesting photophysical and electronic properties to molecules containing this scaffold. These properties can be tuned by the introduction of various substituents.
Research has been conducted on benzofuran derivatives for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. For instance, certain chalcone derivatives containing a benzofuran moiety have been investigated for their spectroscopic, optical, and conductivity properties, suggesting their potential use in electronic and optical devices. researchgate.net The presence of the ethoxy group in this compound could influence the electronic properties of its derivatives, making it a potentially interesting building block for the synthesis of new materials with tailored characteristics.
Role as Key Synthetic Intermediates in Organic Synthesis
One of the most significant applications of this compound and its close analogs is their role as key intermediates in organic synthesis. The ketone functional group at the 3-position and the activated aromatic ring make this molecule a versatile precursor for the construction of more complex molecular architectures.
A notable example is the use of the related compound, 1-(7-ethoxy-1-benzofuran-2-yl) ethanone, as a starting material for the synthesis of a series of chalcone derivatives. nih.govresearchgate.net The synthesis involves a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. The resulting chalcones have been evaluated for their anticancer activity, demonstrating the utility of the 7-ethoxybenzofuran (B3319303) scaffold in generating libraries of biologically active compounds. nih.govresearchgate.net This highlights the importance of 7-ethoxy-substituted benzofuranones as valuable building blocks for medicinal chemists and organic synthesists.
Future Research Directions and Translational Perspectives for 7 Ethoxy 2,3 Dihydro 1 Benzofuran 3 One
Exploration of Novel and Sustainable Synthetic Pathways
Future research will prioritize the exploration of "green" chemistry principles to establish sustainable synthetic pathways. This includes the investigation of:
Microwave-assisted organic synthesis (MAOS): This technology offers rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods.
Catalytic approaches: The use of novel catalysts, including metal-based and organocatalysts, can facilitate highly selective and efficient bond formations under milder conditions. For instance, palladium-catalyzed cross-coupling reactions and copper-mediated cyclization reactions have shown promise in the synthesis of other benzofuran (B130515) derivatives. bepls.com
Electrochemical synthesis: This method utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents and reducing waste. organic-chemistry.org
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer unparalleled selectivity and operate under environmentally benign aqueous conditions.
A comparative analysis of potential synthetic strategies highlights the advantages of these modern approaches over classical methods.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Classical Synthesis | Well-established procedures | Harsh conditions, low yields, significant waste |
| Microwave-Assisted | Rapid, higher yields, reduced side reactions | Specialized equipment required |
| Catalytic Methods | High selectivity, mild conditions, lower waste | Catalyst cost and removal |
| Electrochemical Synthesis | Avoids hazardous reagents, high efficiency | Specialized equipment, electrolyte optimization |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and cost |
Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level
A fundamental understanding of how 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one interacts with biological systems at the molecular level is paramount for its rational development as a therapeutic agent. While the broader class of benzofurans is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the specific molecular targets and mechanisms of action for this particular derivative remain largely uncharacterized. organic-chemistry.orgnih.gov
Future investigations should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets of this compound.
Enzyme Inhibition Kinetics: For identified enzymatic targets, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki).
Structural Biology: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into the binding interactions between the compound and its target protein, guiding future structure-based drug design efforts.
Design and Synthesis of Next-Generation Benzofuranone Derivatives with Enhanced Specificity
Building upon a solid understanding of its structure-activity relationships (SAR), the design and synthesis of next-generation analogs of this compound will aim to optimize its pharmacological profile. The goal is to develop derivatives with enhanced potency, improved selectivity for the desired biological target, and favorable pharmacokinetic properties.
Key strategies for designing novel derivatives include:
Bioisosteric Replacement: Replacing the ethoxy group at the 7-position with other functional groups of similar size and electronic properties to fine-tune binding interactions and metabolic stability.
Scaffold Hopping: Modifying the core benzofuranone structure to explore new chemical space while retaining key pharmacophoric features.
Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives can lead to improved potency and reduced off-target effects, as biological systems are often stereoselective.
Systematic modifications at various positions of the benzofuranone ring will be crucial. For example, substitutions on the aromatic ring can influence electronic properties and interactions with the target, while modifications at the 2-position can impact steric hindrance and binding affinity.
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. The rational design of novel this compound derivatives will be significantly accelerated by integrating these approaches.
Computational methods that will play a pivotal role include:
Molecular Docking: Predicting the binding mode and affinity of designed compounds to their biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel derivatives.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and understand the energetic contributions of different interactions.
In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds to prioritize those with favorable drug-like characteristics for synthesis and experimental testing.
This integrated approach will enable a more focused and efficient exploration of the chemical space around the this compound scaffold, reducing the time and cost associated with traditional trial-and-error methods.
Investigation into Broader Biological Target Landscapes
While initial research may focus on a specific therapeutic area, it is crucial to explore the broader biological target landscape of this compound and its derivatives. The benzofuranone core is known to interact with a variety of biological targets, suggesting the potential for this compound to have applications in multiple disease areas. nih.gov
Future research should involve:
High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as kinases, proteases, and receptors, to identify novel activities.
Phenotypic Screening: Assessing the effects of the compound in cell-based assays that model various diseases to uncover unexpected therapeutic opportunities.
Chemoproteomics: Utilizing chemical probes based on the this compound scaffold to identify its protein interaction partners in a cellular context.
By systematically exploring a wider range of biological targets, researchers can uncover the full therapeutic potential of this promising compound and its future derivatives, paving the way for new treatments for a variety of human diseases.
Q & A
Q. What are the common synthetic routes for 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The compound can be synthesized via one-pot pseudo three-component reactions using aldehydes and alkoxy precursors under acidic conditions (e.g., HCl catalysis), achieving yields up to 70% . Alternatively, olefin cross-metathesis followed by an intramolecular oxo-Michael reaction enables enantioselective synthesis, as demonstrated in related dihydrobenzofuran derivatives. Key parameters include solvent choice (e.g., dichloromethane), temperature control (25–40°C), and catalyst selection (e.g., Grubbs catalyst) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and dihydrofuran ring integrity. For example, ethoxy groups typically show signals at δ 1.3–1.5 ppm () and δ 3.8–4.2 ppm () .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak IA) to determine enantiomeric excess (>90% ee) in asymmetric syntheses .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data, as seen in structurally analogous benzofuran derivatives .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Ru-based catalysts (e.g., Grubbs-Hoveyda type) to enhance stereochemical control during cross-metathesis steps .
- Reaction Monitoring : Track enantioselectivity in real-time via polarimetry or HPLC with chiral stationary phases .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst activity and reduce racemization .
Q. How to resolve spectral data contradictions in structurally similar dihydrobenzofuran derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use - HSQC and HMBC to distinguish overlapping signals caused by ethoxy and aromatic protons .
- Deuterated Solvents : Replace with to mitigate peak broadening in -NMR .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .
Q. What are the challenges in designing multi-step syntheses for functionalized dihydrobenzofuran derivatives?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during electrophilic substitutions .
- Sequence Optimization : Prioritize ring-forming reactions (e.g., cyclization via Mitsunobu conditions) before introducing sensitive substituents like halogens .
- Yield Improvement : Employ microwave-assisted synthesis to accelerate slow steps (e.g., esterification) and reduce side products .
Q. How to assess the electronic effects of substituents on the dihydrobenzofuran core?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., in nucleophilic additions) to quantify electronic influences .
- Electrochemical Studies : Use cyclic voltammetry to measure redox potentials, revealing electron-withdrawing/donating effects of ethoxy groups .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling dihydrobenzofuran derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
